N-[(1R*,3R*)-3-aminocyclopentyl]-2-(trifluoromethoxy)benzenesulfonamide
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Overview
Description
The compound “N-[(1R*,3R*)-3-aminocyclopentyl]-2-(trifluoromethoxy)benzenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonyl functional group attached to two other groups. One of these groups is typically an amine, which in this case is a cyclopentylamine. The other group is a trifluoromethoxy substituted benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would consist of a cyclopentylamine group attached to a sulfonyl group, which is in turn attached to a benzene ring substituted with a trifluoromethoxy group .Chemical Reactions Analysis
Sulfonamides, including this compound, are generally stable under normal conditions. They can participate in a variety of chemical reactions, particularly those involving the sulfonyl and amine groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific groups present. For example, the presence of the trifluoromethoxy group could make the compound more lipophilic, which could affect its solubility and reactivity .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(1R,3R)-3-aminocyclopentyl]-2-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O3S/c13-12(14,15)20-10-3-1-2-4-11(10)21(18,19)17-9-6-5-8(16)7-9/h1-4,8-9,17H,5-7,16H2/t8-,9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTXHPNPTYORCF-RKDXNWHRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1N)NS(=O)(=O)C2=CC=CC=C2OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@@H]1N)NS(=O)(=O)C2=CC=CC=C2OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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